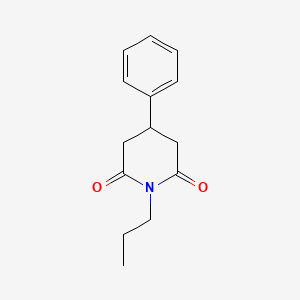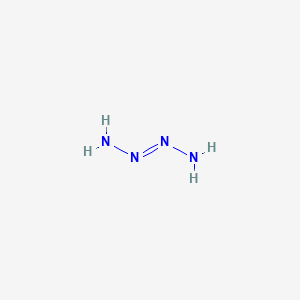
(E)-2-Tetrazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-Tetrazene is an organic compound belonging to the class of tetrazene derivatives It is characterized by the presence of a tetrazene group, which consists of a chain of four nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-Tetrazene typically involves the reaction of hydrazine derivatives with nitrous acid or its equivalents. One common method includes the diazotization of hydrazine followed by coupling with another hydrazine molecule under controlled conditions. The reaction is usually carried out in an aqueous medium at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization processes, where hydrazine derivatives are treated with nitrous acid in a continuous flow reactor. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of stabilizing agents to prevent decomposition.
化学反応の分析
Types of Reactions: (E)-2-Tetrazene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrogen oxides and other nitrogen-containing compounds.
Reduction: Reduction reactions can convert this compound into hydrazine derivatives.
Substitution: The tetrazene group can participate in substitution reactions, where one or more nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under mild conditions.
Major Products Formed:
Oxidation: Nitrogen oxides and other nitrogenous compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted tetrazene compounds.
科学的研究の応用
(E)-2-Tetrazene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nitrogen-containing compounds and as a reagent in organic synthesis.
Biology: Research has explored its potential as a biochemical probe for studying nitrogen metabolism and enzyme activity.
Medicine: Investigations are ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving abnormal nitrogen metabolism.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (E)-2-Tetrazene involves its interaction with various molecular targets, primarily through its nitrogen atoms. It can form coordination complexes with metal ions, influencing enzymatic activity and metabolic pathways. The tetrazene group can also participate in redox reactions, altering the oxidative state of biological molecules and affecting cellular processes.
類似化合物との比較
Hydrazine: A simpler nitrogen-containing compound with similar reactivity but fewer nitrogen atoms.
Azides: Compounds containing three nitrogen atoms, often used in similar applications but with different reactivity profiles.
Diazenes: Compounds with two nitrogen atoms, sharing some chemical properties with tetrazene derivatives.
Uniqueness of (E)-2-Tetrazene: this compound is unique due to its tetrazene group, which provides a higher degree of reactivity and versatility in chemical reactions compared to simpler nitrogen-containing compounds. Its ability to undergo multiple types of reactions and form various products makes it a valuable compound in both research and industrial applications.
特性
CAS番号 |
54410-57-0 |
|---|---|
分子式 |
H4N4 |
分子量 |
60.06 g/mol |
InChI |
InChI=1S/H4N4/c1-3-4-2/h(H2,1,4)(H2,2,3) |
InChIキー |
MAZKAODOCXYDCM-UHFFFAOYSA-N |
異性体SMILES |
N/N=N/N |
正規SMILES |
NN=NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


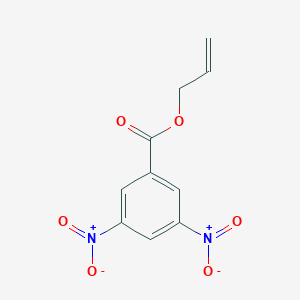
![5,5-Dimethyl-10-phenyl-5,10-dihydrodibenzo[b,e]siline](/img/structure/B14643218.png)
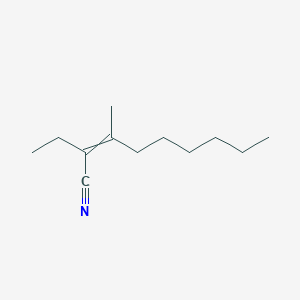

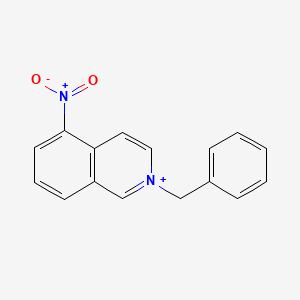
![Hexyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14643240.png)
![2,4-Dibromo-6-[(cyclohexylamino)methyl]phenol](/img/structure/B14643248.png)
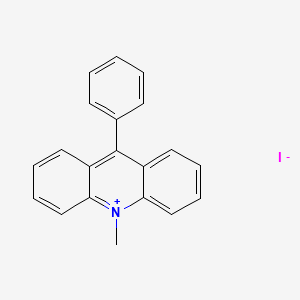
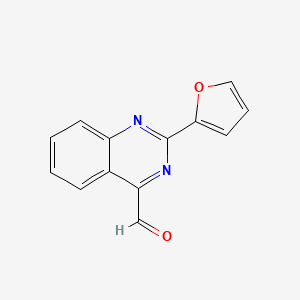
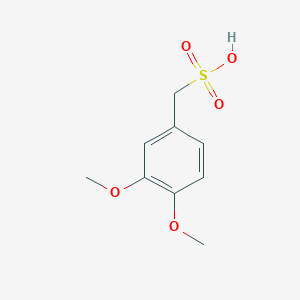
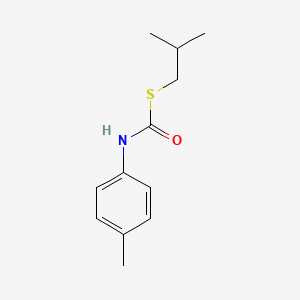

![4-[(Piperidine-1-carbothioyl)sulfanyl]morpholine](/img/structure/B14643275.png)
